2-Chlorododecanal

描述

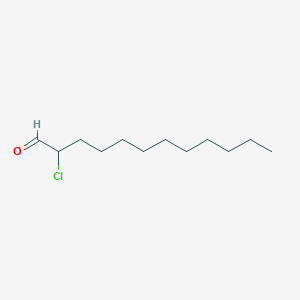

2-Chlorododecanal is a chlorinated aliphatic aldehyde with the molecular formula C₁₂H₂₃ClO. Structurally, it consists of a 12-carbon chain (dodecanal) with a chlorine atom substituted at the second carbon and an aldehyde functional group at the terminal position. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pheromones and chiral molecules.

In and , a derivative of this compound, specifically (R)-12-(benzyloxy)-2-chlorododecanal, was synthesized via oxidation and subsequent functionalization. Key characterization data include:

- ¹H NMR (500 MHz, CDCl₃): δ 9.49 (s, 1H, aldehyde proton), 4.51 (s, 3H, benzyloxy group), and 1.28 (s, 22H, aliphatic chain) .

- GCMS: m/z = 325.30 (calculated [M+1] = 325.19) .

- Optical Rotation: [α]²⁵D = +13.4° (CHCl₃) .

The benzyloxy group at position 12 enhances solubility in organic solvents, making this derivative particularly useful in multistep syntheses, such as the preparation of disparlure enantiomers for pheromone studies .

属性

CAS 编号 |

16486-86-5 |

|---|---|

分子式 |

C12H23ClO |

分子量 |

218.76 g/mol |

IUPAC 名称 |

2-chlorododecanal |

InChI |

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11-12H,2-10H2,1H3 |

InChI 键 |

IPBDZMSRGQIGHA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC(C=O)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Differences :

Property Comparison :

Key Findings :

- The aldehyde group in this compound facilitates nucleophilic additions, whereas the alcohol in Compound 24 participates in esterification or protection/deprotection strategies.

- The extended chain and alkyne in Compound 24 introduce steric hindrance, reducing reactivity compared to the shorter, linear this compound derivative .

Dodecanal (Parent Compound)

Structural Differences :

- Absence of chlorine at position 2.

Property Comparison :

Key Findings :

- The chlorine atom in this compound increases the electrophilicity of the aldehyde group, accelerating reactions like nucleophilic additions.

- The benzyloxy group in the derivative improves solubility in nonpolar solvents compared to unmodified dodecanal .

Research Implications

- Synthetic Utility : The chlorine substituent in this compound derivatives enhances regioselectivity in pheromone synthesis, as seen in .

- Structural Modifications : Adding functional groups (e.g., benzyloxy) tailors physicochemical properties for specific reaction conditions .

Notes:

- Further studies are needed to quantify boiling points, melting points, and quantitative reactivity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。